Pseudopterosin E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pseudopterosin E has an effect against Mycobacterium tuberculosis and other pathogens.

科学的研究の応用

Inhibition of Cytokine Release in Cancer Cells

Pseudopterosins, including Pseudopterosin E, have been found to block cytokine release in cancer cells, particularly in triple-negative breast cancer and monocytic leukemia cells. They achieve this by inhibiting the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines like IL-6, TNFα, and MCP-1. This effect is hypothesized to occur through the activation of the glucocorticoid receptor in cancer cells (Sperlich, Kerr, & Teusch, 2017).

Anti-inflammatory and Analgesic Properties

Pseudopterosin E demonstrates significant anti-inflammatory and analgesic properties. It effectively reduces mouse ear edema and exhibits in vivo analgesic activity. Interestingly, it does not inhibit certain enzymes like phospholipase A2 or cyclooxygenase directly but may mediate its effects by inhibiting eicosanoid release from inflammatory cells (Mayer, Jacobson, Fenical, Jacobs, & Glaser, 1998).

Potential in Triple-Negative Breast Cancer Therapy

Pseudopterosin E shows promise in inhibiting the proliferation and invasion of triple-negative breast cancer cells. This is achieved by agonizing the glucocorticoid receptor alpha (GRα), which is crucial for its antiproliferative and anti-invasion effects in cancer cells (Sperlich & Teusch, 2018).

Neuromodulatory Properties

Pseudopterosins, including Pseudopterosin E, exhibit neuromodulatory properties. They have been shown to protect synaptic function during oxidative stress, suggesting potential as neuromodulatory agents. This is particularly evident in studies using the fruit fly, Drosophila melanogaster, where Pseudopterosin A mitigated the loss of neurotransmission caused by oxidative stress (Caplan, Zheng, Dawson-Scully, White, & West, 2016).

Enhancement of Wound Healing

Pseudopterosin E appears to enhance wound healing through a mechanism mediated by adenosine receptors. It inhibits inflammation and accelerates wound healing in several animal models, showing activity in promoting wound healing in human tissue transplants. The adenosine A2A and A3 receptors are proposed to be involved in this process (Moya & Jacobs, 2008).

Development of Synthetic Analogues

Research into the synthesis of pseudopterosins, including Pseudopterosin E, has led to the creation of simplified analogs. These efforts aim to identify the minimal pharmacophore for the pseudopterosins and their analogs, contributing to our understanding of their structural and functional relationships (Tanis, Moya, Jacobs, & Little, 2008).

Biosynthesis and Pharmacodynamics

Studies on the biosynthesis of pseudopterosins in the sea whip Pseudopterogorgia elisabethae have contributed to a deeper understanding of their production and potential pharmacodynamics. This includes the isolation and evaluation of novel diterpenes possibly involved in pseudopterosin biosynthesis (Kohl & Kerr, 2003).

特性

CAS番号 |

121011-80-1 |

|---|---|

製品名 |

Pseudopterosin E |

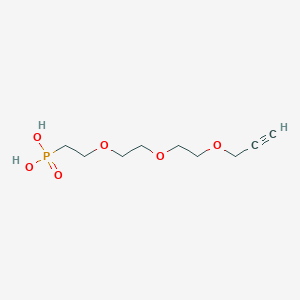

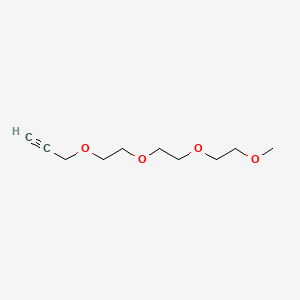

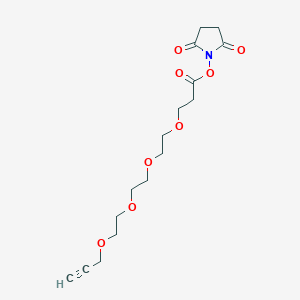

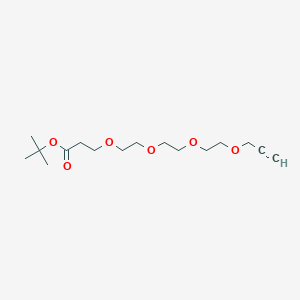

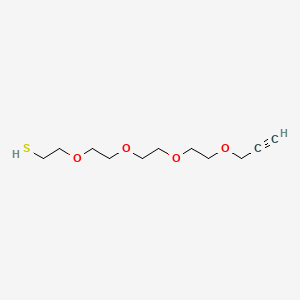

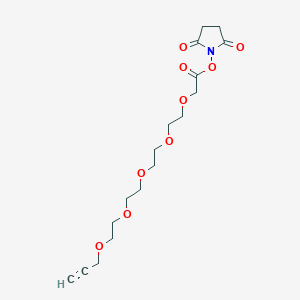

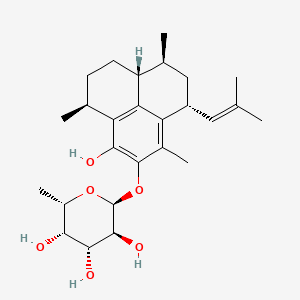

分子式 |

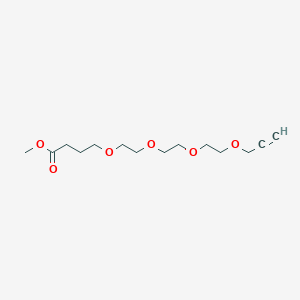

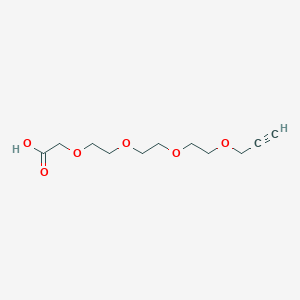

C26H38O6 |

分子量 |

446.58 |

IUPAC名 |

alpha-L-Galactopyranoside, (1S,3R,7S,9aR)-2,3,7,8,9,9a-hexahydro-6-hydroxy-1,4,7-trimethyl-3-(2-methyl-1-propen-1-yl)-1H-phenalen-5-yl 6-deoxy- |

InChI |

InChI=1S/C26H38O6/c1-11(2)9-16-10-13(4)17-8-7-12(3)18-20(17)19(16)14(5)25(22(18)28)32-26-24(30)23(29)21(27)15(6)31-26/h9,12-13,15-17,21,23-24,26-30H,7-8,10H2,1-6H3/t12-,13-,15-,16-,17+,21+,23+,24-,26-/m0/s1 |

InChIキー |

LIAAPIYLHKRUNZ-BRPLUSLASA-N |

SMILES |

O[C@@H]([C@@H]([C@@H]([C@H](C)O1)O)O)[C@@H]1OC2=C(C)C3=C4[C@]([C@@H](C)C[C@@H]3/C=C(C)\C)([H])CC[C@H](C)C4=C2O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Pseudopterosin E |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。